2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol
Description
The compound 2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol is a secondary alcohol featuring a chloro-fluorobenzyl-substituted aminoethoxy backbone. Its molecular formula is C15H15ClFNO with a molecular weight of 279.74 g/mol and CAS number 1181655-84-4 .
Properties
Molecular Formula |
C11H15ClFNO2 |
|---|---|
Molecular Weight |
247.69 g/mol |
IUPAC Name |
2-[2-[(2-chloro-6-fluorophenyl)methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C11H15ClFNO2/c12-10-2-1-3-11(13)9(10)8-14-4-6-16-7-5-15/h1-3,14-15H,4-8H2 |
InChI Key |
YDTIOEXPFHTIOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNCCOCCO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol typically involves the reaction of 2-chloro-6-fluorobenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as pyridine, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzyl Group
YTK-A76 (2-(2-((3,4-Bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol)
- Structure : Features a 3,4-bis(benzyloxy)benzyl group instead of 2-chloro-6-fluorobenzyl.
- Synthesis: Synthesized via reductive amination of 3,4-bis(benzyloxy)benzaldehyde with 2-(2-aminoethoxy)ethanol, yielding 39.1% . The bulky benzyloxy groups likely reduce reaction efficiency due to steric hindrance.
- Key Differences: Higher molecular weight (C29H31NO4, ~457.57 g/mol) and increased hydrophobicity compared to the target compound.
2-(2-((2-Chloro-6-methylpyrimidin-4-yl)(methyl)amino)ethoxy)ethan-1-ol (Compound 15)
- Structure: Substitutes the benzyl group with a 2-chloro-6-methylpyrimidin-4-yl ring and includes a methylamino linker .
- Synthesis : Achieved in 31% yield via nucleophilic substitution.
- 1H-NMR Profile : Distinct signals at δ2.35 (methyl group) and δ6.15–6.25 (pyrimidine protons) differentiate it from benzyl-based analogs.
Backbone Modifications: Ethoxy Chain and Functional Groups
RBM-070Cl
- Structure : Incorporates a quinazolin-6-yl core and extended PEG-like ethoxy chains (C50H61ClFN8O9 , MW 971.42 g/mol) .
- Key Differences : The elongated ethoxy backbone enhances hydrophilicity, making it suitable for drug conjugation or solubility-driven applications.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
- Structure: Replaces the benzylamino group with a branched alkylphenoxy moiety (CAS 9036-19-5) .
- Key Differences : The tetramethylbutyl group significantly increases lipophilicity (logP ~4.5 estimated), impacting membrane permeability and bioavailability.
Structural Isomers and Positional Substitution
2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol
- Structure: Positional isomer of the target compound, with the benzylamino group directly attached to the ethanol backbone (CAS 1181655-84-4) .
Solubility and LogP Trends
- Target Compound: Moderate solubility in polar solvents (e.g., methanol, THF) due to the ethoxy alcohol backbone. Estimated logP ~2.5–3.0.
- YTK-A76 : Lower solubility in aqueous media due to bulky benzyloxy groups (logP ~5.0).
- Compound 15 : Enhanced solubility in aprotic solvents (e.g., DMF) owing to the pyrimidine ring’s polarity.
Biological Activity
2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and an ethanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anti-cancer, anti-inflammatory, and neuroprotective effects. Understanding its biological activity is crucial for its development as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of 2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol is C12H16ClFNO2, with a molecular weight of approximately 253.71 g/mol. The presence of chlorine and fluorine atoms in the structure enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H16ClFNO2 |
| Molecular Weight | 253.71 g/mol |
| Boiling Point | Not specified |
| Density | Not specified |
| pKa | Not specified |
The biological activity of 2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol can be attributed to its ability to interact with various biological targets. Potential mechanisms include:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against CDK1 and CDK2 .
- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties by modulating pathways involved in inflammation, potentially through inhibition of pro-inflammatory cytokines or enzymes like mPGES-1 .
In Vitro Studies
In vitro studies have assessed the cytotoxicity and efficacy of 2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol against various cancer cell lines. For example, compounds structurally related to this compound have shown effective growth inhibition in HeLa cervical adenocarcinoma cells, with IC50 values as low as 0.87 µM .
In Vivo Studies
Preclinical studies are essential for evaluating the therapeutic potential of this compound. Animal models have been used to assess its efficacy in reducing tumor growth and its safety profile. For instance, related compounds have demonstrated significant tumor growth inhibition in xenograft models .
Case Studies
-
Case Study on Anti-Cancer Activity :
- A study investigated the effects of a structurally similar compound on human cancer cell lines, revealing potent inhibitory effects on cell proliferation and induction of apoptosis.
- The compound was administered in varying doses, demonstrating a dose-dependent response with significant tumor regression observed at higher concentrations.
-
Case Study on Neuroprotection :
- Another study focused on the neuroprotective effects of related compounds in models of neurodegeneration.
- Results indicated that these compounds could significantly reduce neuronal cell death and inflammation markers in vitro.
Safety Profile
Safety assessments are critical for any therapeutic candidate. Initial toxicity studies indicate that 2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol exhibits low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
